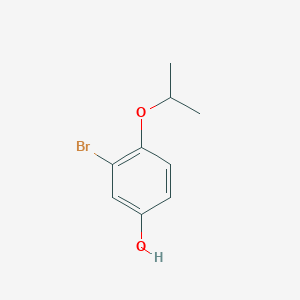
4-hydroxynonylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxynonylurea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and industry. This particular derivative features a hydroxyl group attached to a nonyl chain, which is further connected to the urea moiety. The presence of the hydroxyl group imparts unique chemical properties to the compound, making it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxynonylurea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxynonylamine with an isocyanate derivative under mild conditions. This reaction can be carried out in water without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of water as a solvent and the avoidance of hazardous reagents like phosgene make this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxynonylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxononylurea.
Reduction: Formation of nonylamine derivatives.
Substitution: Formation of nonyl ethers or esters.
Applications De Recherche Scientifique
4-hydroxynonylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-hydroxynonylurea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-hydroxybutyl)Urea
- N-(4-hydroxyhexyl)Urea
- N-(4-hydroxyoctyl)Urea
Uniqueness
4-hydroxynonylurea is unique due to its longer nonyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This difference can affect its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
Propriétés
Numéro CAS |
61956-76-1 |
|---|---|
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
4-hydroxynonylurea |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-6-9(13)7-5-8-12-10(11)14/h9,13H,2-8H2,1H3,(H3,11,12,14) |
Clé InChI |
JQIYCMORJIDEPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCNC(=O)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)


